2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Description
2-Methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound characterized by a six-membered thiadiazine ring containing two nitrogen atoms and one sulfur atom. This compound is of interest in medicinal chemistry due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active heterocycles .
Properties
IUPAC Name |
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c1-7-3-4(5(8)9)2-6-12(7,10)11/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWLABTHUDXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=NS1(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a sulfonamide derivative with a suitable carboxylic acid precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including oxidation and substitution reactions .
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield sulfoxides or sulfones. |
| Reduction | Converts to thiol or amine derivatives. |
| Substitution | Functional groups can be replaced by nucleophiles. |
Biology
Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and possess activity against various pathogens .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of thiadiazines showed significant antimicrobial activity against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .
Medicine
The potential therapeutic applications include:
- Anticancer Agents: Research is ongoing to evaluate the efficacy of this compound in cancer treatment due to its ability to induce apoptosis in tumor cells.
- Anti-inflammatory Properties: It has shown promise in reducing inflammation markers in preclinical models .
Clinical Relevance:
A recent investigation into the compound's effects on rheumatoid arthritis highlighted its ability to inhibit specific inflammatory pathways, suggesting a potential role in treating autoimmune diseases .
Industry
The compound is explored for its applications in developing new materials with unique properties, such as:
- Polymers: Used in creating polymeric materials with enhanced thermal stability.
- Coatings: Its chemical properties make it suitable for formulating protective coatings that resist degradation .
Mechanism of Action
The mechanism of action of 2-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Substituent Effects: The carboxylic acid at position 4 distinguishes it from NSAIDs like Tenoxicam and Piroxicam, which feature carboxamide groups. This difference may alter receptor binding and acidity (pKa).
- Adducts and Solubility : The ethanamine adduct in the 2,5-dimethyl analog enhances solubility, a property absent in the parent compound .
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects: The 1,1-dioxo group in the thiadiazine core enhances stability but may reduce membrane permeability compared to non-sulfonated analogs.
- Biological Activity: While Tenoxicam and Piroxicam inhibit cyclooxygenase (COX) via their carboxamide groups, the target compound’s carboxylic acid may target different enzymes or receptors, warranting further study .
- Solubility : The ethanamine adduct in the 2,5-dimethyl derivative increases aqueous solubility (critical for oral bioavailability), whereas the parent compound’s solubility is likely pH-dependent due to the carboxylic acid .
Biological Activity
2-Methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound featuring both sulfur and nitrogen in its structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 218.23 g/mol. The presence of both carboxylic acid and dioxo functionalities contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₂O₄S |
| Molecular Weight | 218.23 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazine derivatives against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 16 μg/mL against certain pathogens, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing thiadiazine moieties have shown efficacy in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values for these compounds ranged from 0.004 μM to 10 μM depending on the specific derivative tested .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antibacterial effects of synthesized thiadiazine derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results demonstrated that several derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics . -
Case Study on Anticancer Properties :
In another investigation, different thiadiazine derivatives were tested for their cytotoxic effects on human cancer cell lines. The study revealed that certain compounds inhibited cell growth effectively at concentrations lower than those used for conventional chemotherapeutic agents .
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in critical biological pathways:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells or inhibition of key enzymes involved in tumor progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
